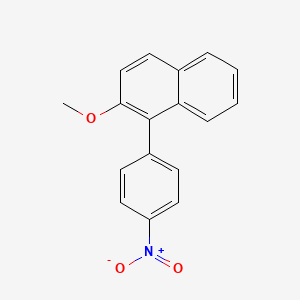
3,6-Difluoro-2-(trimethylsilyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-2-(trimethylsilyl)phenol is a chemical compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trimethylsilyl)phenol typically involves the introduction of fluorine atoms and a trimethylsilyl group onto a phenol ring. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by the attachment of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2-(trimethylsilyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms and the trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .
Aplicaciones Científicas De Investigación
3,6-Difluoro-2-(trimethylsilyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-2-(trimethylsilyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, while the trimethylsilyl group can influence its solubility and interaction with other molecules. These properties enable the compound to participate in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,6-Difluoro-2-(trimethylsilyl)phenol include other fluorinated phenols and silylated phenols, such as:
- 2,3-Difluorophenol
- 3,5-Difluorophenol
- 2-(Trimethylsilyl)phenol
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of fluorine atoms and the trimethylsilyl group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
919355-36-5 |
|---|---|
Fórmula molecular |
C9H12F2OSi |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
3,6-difluoro-2-trimethylsilylphenol |
InChI |
InChI=1S/C9H12F2OSi/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5,12H,1-3H3 |
Clave InChI |
FWGLGGLLJBXTDY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC(=C1O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)





![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)

